molecular formula C26H34O17 B13828238 2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL

2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL

Cat. No.: B13828238
M. Wt: 618.5 g/mol
InChI Key: HKHFGRYHJSJSEU-HIXUVGTASA-N
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Description

2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL is a complex carbohydrate derivative This compound is characterized by multiple acetyl groups attached to a glucopyranosyl moiety, making it a highly acetylated sugar derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL typically involves the acetylation of a glucopyranosyl precursor. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.

Major Products Formed

    Hydrolysis: Formation of the corresponding hydroxyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Substitution: Formation of substituted glucopyranosyl derivatives.

Scientific Research Applications

2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Studied for its potential role in biological processes and interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release active hydroxyl groups, which can then participate in various biochemical pathways. The compound may also interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL ISOTHIOCYANATE
  • 2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL CHLORIDE
  • 2,3,4,6-TETRA-O-ACETYL-alpha-D-GLUCOPYRANOSYL BROMIDE

Uniqueness

2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL is unique due to its specific acetylation pattern and the presence of both tri- and tetra-acetylated glucopyranosyl units. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C26H34O17

Molecular Weight

618.5 g/mol

IUPAC Name

[(2R,3R,4S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

InChI

InChI=1S/C26H34O17/c1-11(27)34-8-18-21(22(38-14(4)30)19(10-36-18)37-13(3)29)43-26-25(41-17(7)33)24(40-16(6)32)23(39-15(5)31)20(42-26)9-35-12(2)28/h10,18,20-26H,8-9H2,1-7H3/t18-,20-,21-,22-,23-,24+,25-,26+/m1/s1

InChI Key

HKHFGRYHJSJSEU-HIXUVGTASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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